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molecular formula C7H8N4 B8799452 Pyrazolo[1,5-a]pyridine-3,6-diamine CAS No. 340961-81-1

Pyrazolo[1,5-a]pyridine-3,6-diamine

Cat. No. B8799452
M. Wt: 148.17 g/mol
InChI Key: HQRFNKWPPWDXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730789B1

Procedure details

The reduction of 3,6-dinitropyrazolo[1,5-a]pyridine was carried out using zinc in an ethanol/water mixture.
Name
3,6-dinitropyrazolo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]2[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=12)([O-])=O>[Zn].C(O)C.O>[NH2:1][C:4]1[CH:5]=[N:6][N:7]2[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=12 |f:2.3|

Inputs

Step One
Name
3,6-dinitropyrazolo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN2C1C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=NN2C1C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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